molecular formula C20H27N5O2 B7547871 N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

Cat. No. B7547871
M. Wt: 369.5 g/mol
InChI Key: TUHKFIODGDDCGO-UHFFFAOYSA-N
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Description

N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives and is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide is not fully understood, but it is believed to act on multiple targets in the central nervous system. N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide has been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and pain perception. N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. Additionally, N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide has been shown to modulate the activity of ion channels, such as the NMDA receptor, which is involved in the regulation of learning and memory.
Biochemical and Physiological Effects:
N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and pain perception. N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the regulation of the immune response.

Advantages and Limitations for Lab Experiments

N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide also has some limitations, including its poor solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for the research of N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and epilepsy. Another potential direction is the investigation of its potential use in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide and to optimize its synthesis method.

Synthesis Methods

The synthesis of N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide involves a multistep process that includes the reaction of 4-(2-methylpropoxy)benzylamine with 2,4-dichloropyrimidine in the presence of a base, followed by the reaction of the resulting intermediate with piperazine-1-carboxylic acid. The final product is obtained after purification using column chromatography. The synthesis method of N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide has been optimized to obtain a high yield of the product with good purity.

Scientific Research Applications

N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and analgesic effects. N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide has also been shown to have potential applications in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and epilepsy. Additionally, N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide has been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.

properties

IUPAC Name

N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-16(2)15-27-18-6-4-17(5-7-18)14-23-20(26)25-12-10-24(11-13-25)19-21-8-3-9-22-19/h3-9,16H,10-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHKFIODGDDCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

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